molecular formula C9H7ClF2O B2788909 3-Chloro-1-(2,4-difluorophenyl)propan-1-one CAS No. 184099-84-1

3-Chloro-1-(2,4-difluorophenyl)propan-1-one

Cat. No. B2788909
M. Wt: 204.6
InChI Key: XQSNRAJSOXNDGV-UHFFFAOYSA-N
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Patent
US08592403B2

Procedure details

To a stirred mixture of aluminium (III) chloride (11.70 g, 88.0 mmol) in 1,3-difluorobenzene (21 mL) at RT was added 3-chloropropionyl chloride (4.0 mL, 41.9 mmol). The reaction mixture was stirred at 60° C. for 6 h. The mixture was cooled to RT and was poured into an ice/2M aqueous hydrochloric acid mixture (100 mL). After vigorous stirring, the mixture was extracted with DCM (2×75 ml). The combined organic extracts were dried over magnesium sulphate and concentrated in vacuo to give 8.68 g (quantitative yield) of crude title compound as an orange oil.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][CH2:6][CH2:7][C:8](Cl)=[O:9].[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=1>>[Cl:5][CH2:6][CH2:7][C:8]([C:15]1[CH:16]=[CH:17][C:12]([F:11])=[CH:13][C:14]=1[F:18])=[O:9] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
21 mL
Type
reactant
Smiles
FC1=CC(=CC=C1)F
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCC(=O)Cl
Step Three
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
EXTRACTION
Type
EXTRACTION
Details
After vigorous stirring, the mixture was extracted with DCM (2×75 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCCC(=O)C1=C(C=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.